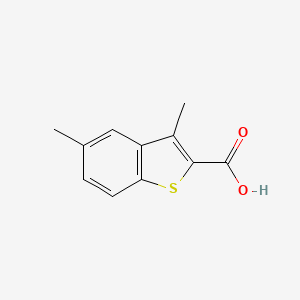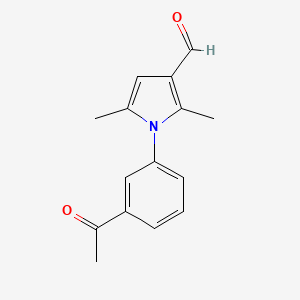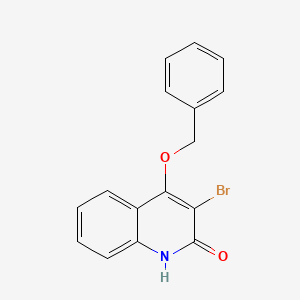![molecular formula C18H27N7O3S B2399193 1-(methylsulfonyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide CAS No. 1172364-49-6](/img/structure/B2399193.png)
1-(methylsulfonyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(methylsulfonyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research and industry. This compound’s intricate structure is a testament to the advances in organic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide typically involves multiple reaction steps. The general synthetic route includes:
Alkylation of piperidine-4-carboxamide with 2-bromoethylamine hydrobromide to obtain the intermediate N-(2-bromoethyl)piperidine-4-carboxamide.
Subsequent reaction with 4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine in the presence of a base like potassium carbonate results in the formation of the desired pyrazolopyrimidine moiety.
Finally, methylation with methylsulfonyl chloride yields the target compound.
Industrial Production Methods: Industrial scale production typically requires optimization of reaction conditions to maximize yield and purity. This involves:
Use of high-efficiency catalytic agents.
Fine-tuning of reaction temperatures and pressures.
Implementation of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(methylsulfonyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like m-chloroperbenzoic acid, producing corresponding sulfoxides and sulfones.
Reduction: Reduction with lithium aluminum hydride can lead to the formation of the primary amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidinyl and pyrazolopyrimidinyl rings.
Common Reagents and Conditions:
Oxidizing agents: m-chloroperbenzoic acid, hydrogen peroxide.
Reducing agents: lithium aluminum hydride, sodium borohydride.
Solvents: dichloromethane, ethanol, toluene.
Conditions: Reactions often require controlled temperatures ranging from -78°C to reflux conditions.
Major Products Formed:
Sulfoxides and sulfones from oxidation.
Primary amines from reduction.
Various substituted derivatives from nucleophilic substitution.
Aplicaciones Científicas De Investigación
1-(methylsulfonyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide has a wide range of applications:
Chemistry: As a building block for complex organic synthesis.
Biology: As a tool for studying biological pathways involving sulfonamides.
Medicine: Potential therapeutic applications owing to its structural similarity to bioactive molecules.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
Compared to other compounds with similar structures, 1-(methylsulfonyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide is unique in its:
Specific structural features: The combination of a sulfonamide, piperidine, pyrazolopyrimidine, and pyrrolidine moieties.
Potential for diverse chemical reactions: Its ability to undergo multiple types of chemical reactions.
Applications: Its versatile applications in different fields of scientific research.
Comparación Con Compuestos Similares
1-(methylsulfonyl)-N-(2-(4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide.
N-(2-(4-(1H-indol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide.
Conclusion
1-(methylsulfonyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide is a fascinating compound with a wealth of potential applications across various fields. Its complex structure and reactivity make it a valuable subject of study in organic chemistry, biology, medicine, and industry. Further research into its mechanism of action and comparisons with similar compounds could unlock new avenues for scientific and industrial advancements.
Propiedades
IUPAC Name |
1-methylsulfonyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N7O3S/c1-29(27,28)24-9-4-14(5-10-24)18(26)19-6-11-25-17-15(12-22-25)16(20-13-21-17)23-7-2-3-8-23/h12-14H,2-11H2,1H3,(H,19,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGFOILOSVPGEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N7O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-dimethoxy-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2399115.png)
![N-[1-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2399117.png)
![2-(phenylmethylidene)-2H,3H,5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-one](/img/structure/B2399118.png)
![3-(5-Methyl-3-naphthalen-2-yl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2399120.png)
![N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2399121.png)
![N-[(4-nitrophenyl)methyl]oxetan-3-amine](/img/structure/B2399124.png)
![2-(((1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B2399125.png)

![N-[1-[[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonylmethyl]-7,7-dimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine](/img/structure/B2399130.png)

![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(4-chlorophenyl)propanamide](/img/structure/B2399133.png)
